1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
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Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities. Its molecular formula is C24H25N3O2, and it has a molecular weight of approximately 387.48 g/mol. This compound has been studied for various pharmacological effects, particularly in the context of cardiovascular health and neuroprotection.
Chemical Structure
The compound features a naphthalene moiety and a tetrahydroquinoline structure, which are known for their diverse biological activities. The urea linkage contributes to its pharmacological properties.
Cardiovascular Effects
Research indicates that compounds with similar structural motifs can inhibit aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. For instance, studies on related compounds have shown potent inhibition of CYP11B2 with IC50 values as low as 14 nM . While specific data on this compound is limited, its structural analogs suggest potential cardiovascular benefits.
Neuroprotective Properties
The tetrahydroquinoline structure is often associated with neuroprotective effects. Compounds in this class have been shown to exhibit antioxidant properties and may protect neuronal cells from oxidative stress. The specific activity of our compound in neuroprotection remains to be fully elucidated but aligns with the trends observed in similar compounds.
Antimicrobial Activity
Although direct studies on the antimicrobial activity of this specific compound are scarce, related naphthalene derivatives have demonstrated antibacterial properties in various assays. This suggests that this compound may also possess some level of antimicrobial activity.
Study 1: Inhibition of Aldosterone Synthase
In a comparative study involving various naphthalene derivatives, significant inhibition of CYP11B2 was observed. The most potent derivative showed an IC50 value of 14 nM while maintaining selectivity over other steroidogenic enzymes . This highlights the potential for similar efficacy in this compound.
Study 2: Neuroprotective Screening
A fragment-based screening approach identified several compounds with neuroprotective capabilities through their interaction with key proteins involved in neuronal survival . Although not specifically tested on our compound, the findings suggest that it could engage similar pathways given its structural characteristics.
Data Overview
Property | Value |
---|---|
Molecular Formula | C24H25N3O2 |
Molecular Weight | 387.48 g/mol |
Potential Biological Activities | Cardiovascular effects |
Neuroprotection | |
Antimicrobial activity |
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-14-6-10-18-12-13-20(15-22(18)27)26-24(29)25-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDPESJRJOXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.